1-Ethynyl-2-fluoro-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-2-fluoro-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H4F4 It is characterized by the presence of an ethynyl group, a fluoro substituent, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-ethynyl-2-fluoro-3-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-(trifluoromethyl)benzene.
Ethynylation: The ethynyl group is introduced through a reaction with acetylene or its derivatives under specific conditions, often involving a palladium catalyst.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound
Chemical Reactions Analysis
1-Ethynyl-2-fluoro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions. Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkenes or alkanes. Reagents such as potassium permanganate (KMnO4) for oxidation and hydrogen gas (H2) with a palladium catalyst for reduction are used.
Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds. .
Scientific Research Applications
1-Ethynyl-2-fluoro-3-(trifluoromethyl)benzene has several applications in scientific research:
Pharmaceuticals: The trifluoromethyl group is known to enhance the biological activity and metabolic stability of pharmaceutical compounds. This compound can be used as a building block in drug discovery and development.
Materials Science: The unique electronic properties of the ethynyl and trifluoromethyl groups make this compound useful in the development of advanced materials, such as organic semiconductors and liquid crystals.
Agrochemicals: The compound’s stability and reactivity make it a potential candidate for the synthesis of novel agrochemicals with improved efficacy and environmental profiles
Mechanism of Action
The mechanism of action of 1-ethynyl-2-fluoro-3-(trifluoromethyl)benzene is primarily determined by its functional groups:
Comparison with Similar Compounds
1-Ethynyl-2-fluoro-3-(trifluoromethyl)benzene can be compared with similar compounds such as:
1-Ethynyl-3-fluoro-2-(trifluoromethyl)benzene: This isomer differs in the position of the fluoro and trifluoromethyl groups, which can affect its reactivity and applications.
2-Ethynyl-α,α,α-trifluorotoluene: This compound lacks the fluoro substituent, which can lead to differences in electronic properties and reactivity.
2-(Trifluoromethyl)phenylacetylene:
Properties
IUPAC Name |
1-ethynyl-2-fluoro-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4/c1-2-6-4-3-5-7(8(6)10)9(11,12)13/h1,3-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSIZIFBLDTZID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC=C1)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.